molecular formula C9H14BrClN2 B14384386 1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide CAS No. 89932-26-3

1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide

Cat. No.: B14384386
CAS No.: 89932-26-3
M. Wt: 265.58 g/mol
InChI Key: XBEYGHDREKTOJQ-UHFFFAOYSA-M
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Description

1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, medicinal chemistry, and materials science. Pyridinium salts are characterized by a positively charged nitrogen atom within the pyridine ring, which imparts unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide typically involves the quaternization of 4-(dimethylamino)pyridine with 2-chloroethyl bromide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dichloromethane under reflux conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the 2-chloroethyl bromide, resulting in the formation of the quaternary ammonium salt .

Industrial Production Methods

Industrial production of pyridinium salts, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol would yield a thioether, while oxidation might produce a pyridine N-oxide .

Scientific Research Applications

1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Research has explored its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide involves its interaction with nucleophilic sites in biological molecules. The 2-chloroethyl group can form covalent bonds with nucleophilic amino acids in proteins, leading to the inhibition of enzyme activity or disruption of protein function. This mechanism is similar to that of other alkylating agents used in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloroethyl)pyridin-1-ium chloride
  • 1-(2-Chloroethyl)-3-ethoxycarbonylpyridin-1-ium chloride
  • 1-(2-Chloroethyl)-4-methylpyridin-1-ium bromide

Uniqueness

1-(2-Chloroethyl)-4-(dimethylamino)pyridin-1-ium bromide is unique due to the presence of the dimethylamino group, which enhances its nucleophilicity and reactivity compared to other pyridinium salts. This makes it particularly useful in synthetic applications where high reactivity is desired .

Properties

CAS No.

89932-26-3

Molecular Formula

C9H14BrClN2

Molecular Weight

265.58 g/mol

IUPAC Name

1-(2-chloroethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide

InChI

InChI=1S/C9H14ClN2.BrH/c1-11(2)9-3-6-12(7-4-9)8-5-10;/h3-4,6-7H,5,8H2,1-2H3;1H/q+1;/p-1

InChI Key

XBEYGHDREKTOJQ-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)CCCl.[Br-]

Origin of Product

United States

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